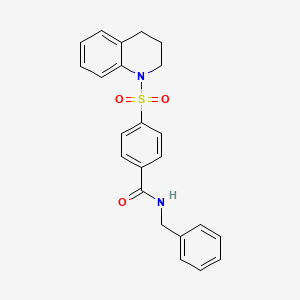

N-benzyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry due to their potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide typically involves a multi-step process. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroquinoline core . This core is then further functionalized through sulfonylation and benzylation reactions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing production costs and environmental impact.

Analyse Des Réactions Chimiques

Sulfonamide Group Reactivity

The sulfonamide group (-SO₂NH-) participates in nucleophilic substitution and hydrogen-bonding interactions. Key reactions include:

Acylation and Alkylation

-

The sulfonamide nitrogen undergoes alkylation with benzyl halides under SN1 conditions, forming N-alkylated derivatives. For example, benzylation proceeds via a stable benzylic carbocation intermediate (Scheme 1) .

-

Acylation with acyl chlorides (e.g., 4-[(4-bromophenyl)sulfonyl]benzoyl chloride) under Schotten–Baumann conditions yields N-acylated products at room temperature (94% yield) .

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | Benzyl bromide, SN1 | N-benzyl derivatives | 83% | |

| Acylation | Acyl chloride, DCM | N-acylsulfonamides | 94% |

Hydrolysis

-

Acidic hydrolysis cleaves the sulfonamide bond, generating sulfonic acid and amine byproducts. This reaction is pH-dependent, with optimal cleavage observed under strongly acidic (HCl, reflux) or basic (NaOH, 100°C) conditions .

Benzamide Linkage Reactivity

The benzamide group (-CONH-) is susceptible to hydrolysis and nucleophilic attack:

Hydrolysis

-

Acidic hydrolysis yields 4-sulfamoylbenzoic acid and benzylamine, while basic conditions produce the corresponding carboxylate salt .

-

Enzymatic hydrolysis by proteases or amidases is possible but not well-documented for this specific compound.

Nucleophilic Substitution

-

The amide carbonyl reacts with Grignard reagents or organolithium compounds to form ketones after workup . For example, Friedel–Crafts acylation with aromatic hydrocarbons generates aryl-substituted derivatives (83% yield) .

Tetrahydroquinoline Heterocycle Reactivity

The tetrahydroquinoline ring undergoes electrophilic substitution and oxidation:

Electrophilic Aromatic Substitution

-

Nitration and sulfonation occur preferentially at the para position of the tetrahydroquinoline ring due to electron-donating effects from the saturated N-heterocycle .

-

Friedel–Crafts sulfonylation with tosyl chloride introduces sulfonyl groups at activated positions .

Oxidation

-

Chromium trioxide oxidizes the tetrahydroquinoline ring to quinoline derivatives, converting C-N single bonds to double bonds (e.g., forming 1,2,3,4-tetrahydroisoquinoline sulfonamides) .

Cyclization and Condensation Reactions

Intramolecular cyclizations form fused heterocycles:

Oxazole Formation

-

Reaction with ethyl chloroformate induces cyclodehydration, forming 4-isopropyl-4H-1,3-oxazol-5-one derivatives (90% yield) .

Catalytic and Mechanistic Insights

-

L-Proline Catalysis : Facilitates asymmetric cyclizations via enamine intermediates, enabling stereoselective synthesis of pyrano-chromenones .

-

Vilsmeier–Haack Formylation : Electrophilic formylation at activated positions proceeds via a Vilsmeier reagent (POCl₃/DMF), forming aldehyde derivatives .

Spectroscopic Characterization

Reaction products are confirmed via:

Applications De Recherche Scientifique

Chemical Properties and Structure

N-benzyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide features a complex structure that contributes to its biological activity. The molecular formula is C20H22N2O2S, and it incorporates a sulfonamide group, which is known for enhancing the pharmacological properties of compounds.

Medicinal Chemistry Applications

- Neuroprotective Effects : Research has indicated that compounds similar to this compound exhibit neuroprotective properties. For instance, studies on related tetrahydroquinoline derivatives suggest they may mitigate neurotoxicity associated with dopaminergic neuron impairment, which is relevant for conditions like Parkinson's disease .

- Antidepressant Activity : Some studies have explored the antidepressant-like effects of tetrahydroquinoline derivatives. These compounds may modulate neurotransmitter levels in the brain, potentially offering therapeutic benefits for mood disorders .

- Anticancer Properties : Preliminary research indicates that sulfonamide-containing compounds can exhibit anticancer activity. The mechanism is thought to involve the inhibition of specific enzymes critical for tumor growth and proliferation .

Neurotoxicity Studies

A significant study examined the effects of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (a related compound) on dopamine levels in rodent models. The findings demonstrated that acute administration led to a marked decrease in dopamine concentrations in key brain regions associated with movement and reward pathways . This suggests that compounds like this compound could be pivotal in understanding neurodegenerative diseases.

Behavioral Studies

In behavioral assessments involving rodent models treated with 1-benzyl-1,2,3,4-tetrahydroisoquinoline, researchers noted significant changes in locomotor activity. These alterations are indicative of the compound's potential impact on dopaminergic signaling pathways . Such findings underscore the importance of further investigating this compound for its neuropharmacological applications.

Mécanisme D'action

The mechanism of action of N-benzyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,4-tetrahydroisoquinoline: Another tetrahydroquinoline derivative with similar biological activities.

N-benzyl-3-anilinopropanamide: A related compound used in the synthesis of tetrahydroquinoline derivatives.

N-(1,2,3,4-tetrahydroquinoline-1-carbonothioyl)benzamide: A similar compound with a carbonothioyl group instead of a sulfonyl group.

Uniqueness

N-benzyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl group, in particular, enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Activité Biologique

N-benzyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide (referred to as 1BnTIQ) is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders such as Parkinson's disease (PD). This article reviews the biological activity of 1BnTIQ based on diverse research findings, including in vivo and ex vivo studies.

Chemical Structure and Properties

The compound 1BnTIQ features a complex structure that includes a benzamide moiety and a tetrahydroquinoline sulfonyl group. Its molecular formula is C20H22N2O2S with a molecular weight of approximately 366.46 g/mol.

Research indicates that 1BnTIQ may exert its effects through the inhibition of dopamine transporters (DAT) and catechol-O-methyltransferase (COMT), which are crucial in dopamine metabolism. These mechanisms are particularly relevant in the context of PD, where dopamine levels are critically low.

Dopamine Release and Caspase-3 Activity

In a study assessing the effects of 1BnTIQ on dopamine release in rats, it was found that:

- Single Dose Administration : A single dose of 1BnTIQ significantly intensified the elevation of dopamine release induced by L-DOPA administration by approximately 1300% (P < 0.01).

- Multiple Dose Administration : Chronic administration (25 or 50 mg/kg i.p. for 14 days) resulted in enhanced basal dopamine levels but diminished the effects of L-DOPA injections by about 200% (P < 0.01) .

Additionally, chronic administration of 1BnTIQ completely blocked the L-DOPA-induced increase in caspase-3 activity in the hippocampus, suggesting neuroprotective properties.

Biological Activity Summary Table

| Parameter | Effect | Measurement |

|---|---|---|

| Dopamine Release | Increased by ~1300% with single dose | In vivo study |

| Basal Dopamine Levels | Enhanced with multiple doses | In vivo study |

| Caspase-3 Activity | Blocked increase from L-DOPA | Ex vivo study |

Case Studies and Research Findings

- Parkinson’s Disease Context : The studies indicate that elevated endogenous levels of 1BnTIQ may pose risks for PD patients undergoing L-DOPA therapy due to its interference with dopamine metabolism .

- Neuroprotective Effects : The ability of 1BnTIQ to block caspase-3 activity suggests potential neuroprotective effects that could be beneficial in neurodegenerative diseases .

Propriétés

IUPAC Name |

N-benzyl-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c26-23(24-17-18-7-2-1-3-8-18)20-12-14-21(15-13-20)29(27,28)25-16-6-10-19-9-4-5-11-22(19)25/h1-5,7-9,11-15H,6,10,16-17H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRNHRCQIVTIMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.